6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide
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Overview
Description
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a sulfonamide group, a fluorophenyl group, and a morpholine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.
Introduction of the Sulfonamide Group: This step involves the reaction of the pyridine derivative with a sulfonyl chloride in the presence of a base.
Substitution with the Fluorophenyl Group: This can be done via a nucleophilic aromatic substitution reaction.
Attachment of the Morpholine Derivative: This step involves the reaction of the intermediate compound with 2,6-dimethylmorpholine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution can be carried out using sodium hydride in DMF, while electrophilic substitution can be done using reagents like bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Industry: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-chlorophenyl]pyridine-3-sulfonamide
- 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-methylphenyl]pyridine-3-sulfonamide
- 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-bromophenyl]pyridine-3-sulfonamide
Uniqueness
The uniqueness of 6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can enhance its binding affinity to certain targets and improve its metabolic stability.
Properties
IUPAC Name |
6-chloro-N-[4-(2,6-dimethylmorpholin-4-yl)-3-fluorophenyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN3O3S/c1-11-9-22(10-12(2)25-11)16-5-3-13(7-15(16)19)21-26(23,24)14-4-6-17(18)20-8-14/h3-8,11-12,21H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHGJVGOEUCZDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(C=C(C=C2)NS(=O)(=O)C3=CN=C(C=C3)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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